molecular formula C15H13Cl2N3OS B7787921 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea

3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea

Cat. No.: B7787921
M. Wt: 354.3 g/mol
InChI Key: SNZUAPZUWUCPMQ-UHFFFAOYSA-N
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Description

3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiourea group, which is known for its versatility in chemical reactions and potential biological activities.

Preparation Methods

The synthesis of 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea typically involves the reaction of 2,4-dichlorophenyl isocyanate with phenylthiourea in the presence of a suitable base. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and catalysts or bases to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted thioureas, sulfoxides, sulfones, and thiols.

Scientific Research Applications

3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea can be compared with other similar compounds, such as:

    1-[[(2,4-Dichlorophenyl)methoxyamino]methylidene]-3-(4-fluorophenyl)thiourea: This compound has a similar structure but with a fluorine atom on the phenyl ring, which may alter its chemical and biological properties.

    1-[[(2,4-Dichlorophenyl)methoxyamino]methylidene]-3-methylthiourea: This compound features a methyl group instead of a phenyl group, which can affect its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-[[(2,4-dichlorophenyl)methoxyamino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3OS/c16-12-7-6-11(14(17)8-12)9-21-19-10-18-15(22)20-13-4-2-1-3-5-13/h1-8,10H,9H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZUAPZUWUCPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=CNOCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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